molecular formula C10H13ClO B7844080 1-(2-Chlorophenyl)butan-2-ol

1-(2-Chlorophenyl)butan-2-ol

Cat. No.: B7844080
M. Wt: 184.66 g/mol
InChI Key: PZKQKUXHXJLVDL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a chlorophenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-chlorobenzyl chloride reacts with butanal in the presence of magnesium and anhydrous ether to form the desired product. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 1-(2-Chlorophenyl)butan-2-one. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature to achieve the reduction of the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2-Chlorophenyl)butan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to 1-(2-Chlorophenyl)butane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: 1-(2-Chlorophenyl)butan-2-one.

    Reduction: 1-(2-Chlorophenyl)butane.

    Substitution: 1-(2-Chlorophenyl)butyl chloride or bromide.

Scientific Research Applications

1-(2-Chlorophenyl)butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)ethanol: Similar structure but with a shorter carbon chain.

    1-(2-Chlorophenyl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.

    1-(2-Chlorophenyl)butan-1-ol: Similar structure but with the hydroxyl group on the first carbon atom.

Uniqueness: 1-(2-Chlorophenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2-chlorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKQKUXHXJLVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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